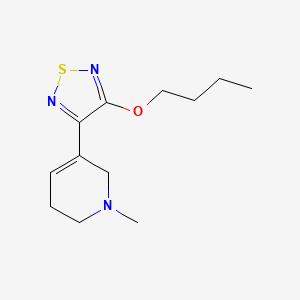

5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Beschreibung

Eigenschaften

CAS-Nummer |

131986-35-1 |

|---|---|

Molekularformel |

C12H19N3OS |

Molekulargewicht |

253.37 g/mol |

IUPAC-Name |

3-butoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C12H19N3OS/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |

InChI-Schlüssel |

MHWUWCDFTFBXNV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=NSN=C1C2=CCCN(C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves two main steps:

- Alkylation of a substituted pyridine derivative bearing the 4-butoxy-1,2,5-thiadiazol-3-yl group to form a pyridinium salt.

- Reduction of the pyridinium salt to the corresponding tetrahydropyridine compound using hydride reagents.

This approach is consistent with the preparation of related compounds disclosed in patent literature, where alkylation with methyl iodide followed by sodium borohydride reduction is employed.

Detailed Stepwise Procedure

| Step | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| 1. Alkylation | 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine (2.5 mmol), methyl iodide (5 mmol), acetone (5 mL), room temperature, 18 hours | The pyridine nitrogen is alkylated by methyl iodide in acetone, forming the corresponding 1-methylpyridinium iodide salt. The product precipitates from the reaction mixture and is isolated by filtration. | Yield: 64% (0.60 g). The product is obtained as a solid precipitate, facilitating isolation. |

| 2. Reduction | Sodium borohydride (6.4 mmol), ethanol (20 mL), 0°C, 1 hour | The pyridinium salt is reduced by sodium borohydride to the tetrahydropyridine derivative. The reaction mixture is then evaporated, dissolved in water, and extracted with ethyl acetate. The organic phase is dried and evaporated. | The residue is purified by column chromatography (silica gel, ethyl acetate/methanol 4:1). The compound is crystallized as an oxalate salt from acetone. Yield: 280 mg. Melting point: 158°C. |

Reaction Scheme Summary

- Starting Material: 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine

- Alkylation: Reaction with methyl iodide → 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

- Reduction: Treatment with sodium borohydride → 5-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (target compound)

Analytical and Purification Details

- Purification: Column chromatography on silica gel using ethyl acetate/methanol (4:1) as eluent.

- Crystallization: The final compound is crystallized as the oxalate salt from acetone to improve purity and handling.

- Characterization: Melting point determination (158°C) and mass spectrometry (M+ = 253) confirm the identity and purity of the compound.

Comparative Notes on Related Compounds

The synthetic methodology is analogous to preparation methods of related 1,2,5-thiadiazolyl tetrahydropyridine derivatives with different alkoxy substitutions (e.g., propoxy, methoxy), which follow the same alkylation-reduction sequence with comparable yields and purification protocols.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting pyridine derivative | 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine |

| Alkylating agent | Methyl iodide |

| Alkylation solvent | Acetone |

| Alkylation temperature | Room temperature |

| Alkylation time | 18 hours |

| Reduction agent | Sodium borohydride |

| Reduction solvent | Ethanol |

| Reduction temperature | 0°C |

| Reduction time | 1 hour |

| Purification method | Silica gel column chromatography |

| Eluent for chromatography | Ethyl acetate/methanol (4:1) |

| Crystallization solvent | Acetone (as oxalate salt) |

| Yield (alkylation) | 64% |

| Yield (reduction) | Moderate, final isolated yield 280 mg |

| Melting point | 158°C |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Calculated based on the molecular formula of analogs.

Key Observations :

Substituent Effects: The butoxy group in the target compound enhances lipophilicity compared to the methoxy analog (logP ~1.22 for methoxy vs. The hexyloxy analog’s longer chain enables radiolabeling (e.g., with ¹⁸F) for imaging applications, demonstrating the role of alkoxy chain length in tailoring pharmacokinetics .

Biological Activity: The methoxy analog (CAS 152720-15-5) reduces norepinephrine and catecholamine levels in mice, suggesting adrenergic system modulation . MPTP lacks the thiadiazole ring but shares the tetrahydropyridine core, highlighting the critical role of the thiadiazole moiety in differentiating pharmacological effects (neurotoxicity vs. muscarinic activity) .

Toxicological Profiles :

- MPTP’s neurotoxicity arises from its metabolite MPP+, which inhibits mitochondrial complex I . In contrast, thiadiazole-containing analogs like the target compound may exhibit distinct toxicity profiles due to differing metabolic pathways.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound (Butoxy) | Methoxy Analog | MPTP |

|---|---|---|---|

| Boiling Point | ~325–330°C* | 325.7°C | 247°C (decomposes) |

| Density | ~1.20 g/cm³* | 1.221 g/cm³ | 1.03 g/cm³ |

| Flash Point | ~150–160°C* | 150.8°C | Not reported |

*Estimated based on homologous series trends.

Research Implications

- Safety Considerations : Unlike MPTP, the thiadiazole-based analogs may avoid dopaminergic toxicity, but further studies are needed to confirm this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.